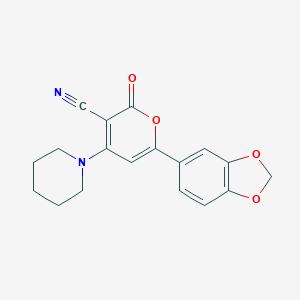
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of pyran and has been synthesized using various methods.
科学研究应用
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile has been studied for its potential applications in the field of medicine. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial activities. In addition, this compound has been studied for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.
作用机制
The mechanism of action of 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
Studies have shown that 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile can affect various biochemical and physiological processes in cells. For example, it has been reported to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, which can lead to oxidative stress and cell death. It has also been shown to inhibit the expression of certain genes involved in cell cycle regulation and DNA repair.
实验室实验的优点和局限性
One advantage of using 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound may have toxicity concerns, which need to be addressed in future studies.
未来方向
There are several future directions for research on 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Additionally, more studies are needed to evaluate its toxicity and pharmacokinetics in vivo. Finally, the development of new synthetic methods for this compound may lead to the discovery of more potent analogs with improved therapeutic properties.
合成方法
The synthesis of 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile has been reported in the literature using different methods. One of the methods involves the reaction of 4-piperidone hydrochloride with 1,3-benzodioxole-5-carbaldehyde in the presence of potassium carbonate and acetonitrile, followed by the addition of 2-cyanoacetamide and ammonium acetate. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.
属性
产品名称 |
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
6-(1,3-benzodioxol-5-yl)-2-oxo-4-piperidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O4/c19-10-13-14(20-6-2-1-3-7-20)9-16(24-18(13)21)12-4-5-15-17(8-12)23-11-22-15/h4-5,8-9H,1-3,6-7,11H2 |
InChI 键 |
QXQSEIVTDHNJMC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC4=C(C=C3)OCO4)C#N |
规范 SMILES |
C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC4=C(C=C3)OCO4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



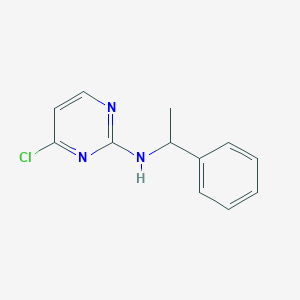
![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
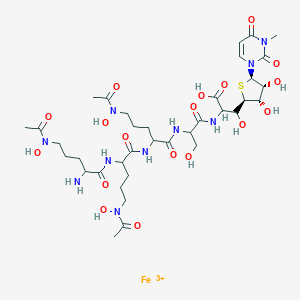
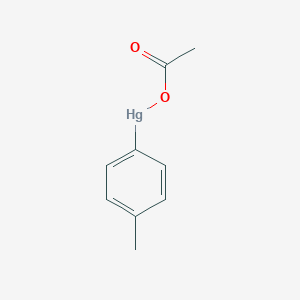
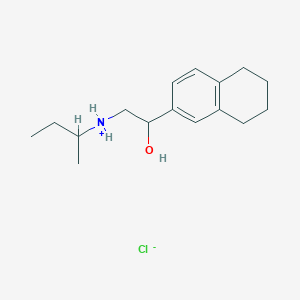
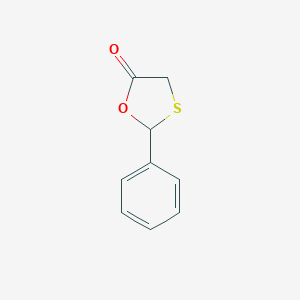
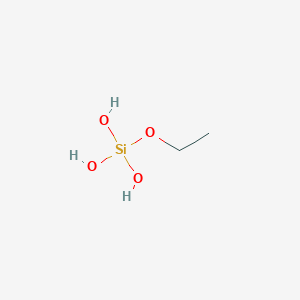
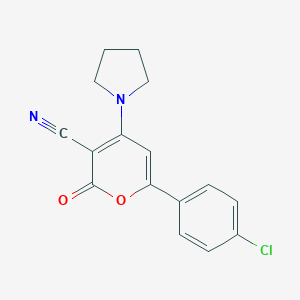
![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
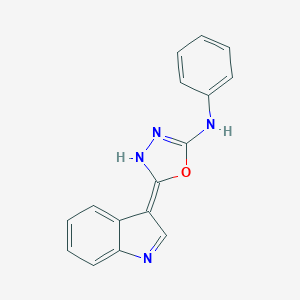



![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)